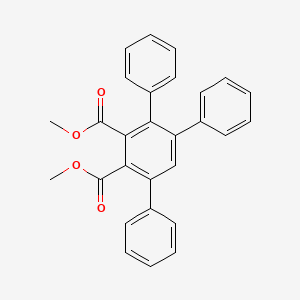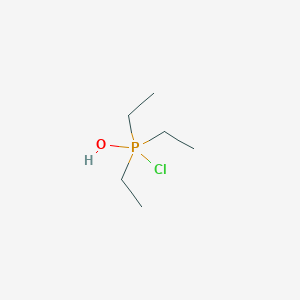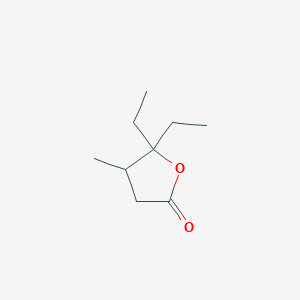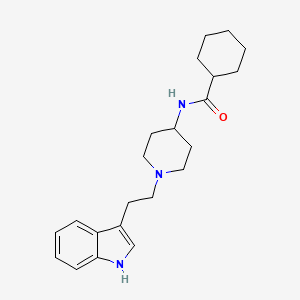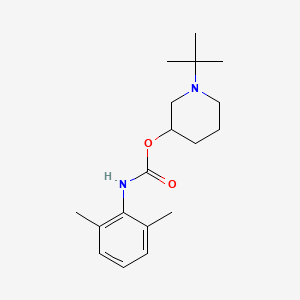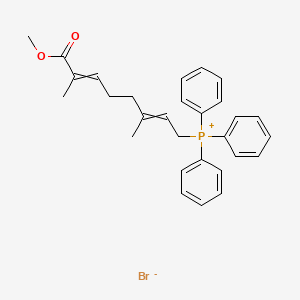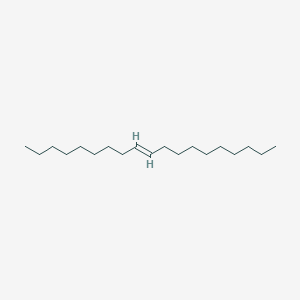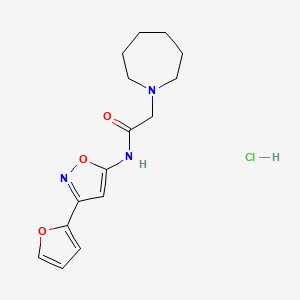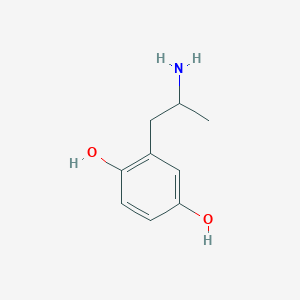
2-(2-Aminopropyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopropyl)benzene-1,4-diol typically involves the reaction of hydroquinone with 2-aminopropyl reagents under controlled conditions. One common method is the reductive amination of hydroquinone using 2-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives.
Scientific Research Applications
2-(2-Aminopropyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminopropyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone (Benzene-1,4-diol): A parent compound with similar structural features but lacking the aminopropyl group.
Catechol (Benzene-1,2-diol): Another dihydroxybenzene derivative with hydroxyl groups in the ortho position.
Resorcinol (Benzene-1,3-diol): A dihydroxybenzene derivative with hydroxyl groups in the meta position.
Uniqueness
2-(2-Aminopropyl)benzene-1,4-diol is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
30891-22-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(2-aminopropyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,11-12H,4,10H2,1H3 |
InChI Key |
TYWAQPHUBWNPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


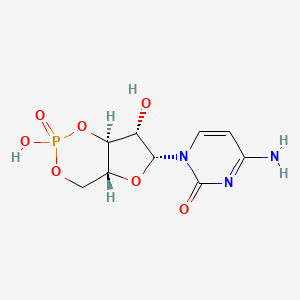
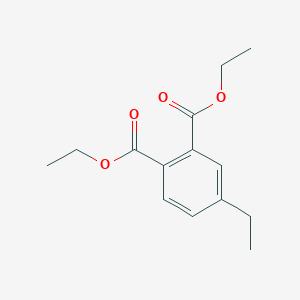
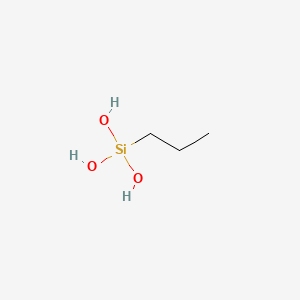

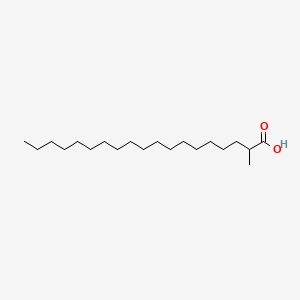
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
